

Spectroscopic Characterization of 2,4,6-Trichloro-5-methoxypyrimidine: A Comparative Guide

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Compound of Interest

Compound Name: 2,4,6-Trichloro-5-methoxypyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic characteristics of **2,4,6-Trichloro-5-methoxypyrimidine**, a key intermediate in the synthesis of various biologically active compounds. By presenting nuclear magnetic resonance (NMR) and mass spectrometry (MS) data alongside those of structurally related analogs, this document serves as a valuable resource for the unambiguous identification and characterization of this compound.

Comparative Spectroscopic Data Analysis

The structural confirmation of **2,4,6-Trichloro-5-methoxypyrimidine** relies on a comprehensive analysis of its ^1H NMR, ^{13}C NMR, and mass spectra. For a robust characterization, it is crucial to compare the obtained spectra with those of similar compounds. The following tables summarize the expected and observed spectroscopic data for **2,4,6-Trichloro-5-methoxypyrimidine** and its close analogs.

Table 1: ^1H NMR Spectral Data (Predicted and Experimental)

Compound	Solvent	Chemical Shift (δ) of Methine Proton (ppm)	Chemical Shift (δ) of Methoxy Protons (ppm)
2,4,6-Trichloro-5-methoxypyrimidine (Predicted)	CDCl ₃	-	~4.1
2,4,6-Trichloropyrimidine	CDCl ₃	7.35	-
2,4-Dichloro-5-methoxypyrimidine	CDCl ₃	8.30	4.05

Note: The absence of a methine proton in **2,4,6-Trichloro-5-methoxypyrimidine** is a key identifying feature. The predicted chemical shift of the methoxy protons is based on the value observed for 2,4-Dichloro-5-methoxypyrimidine.

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

Compound	Solvent	C2 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)	Methoxy C (ppm)
2,4,6-Trichloro-5-methoxypyrimidine (Predicted)	CDCl ₃	~160	~160	~145	~160	~60
2,4,6-Trichloropyrimidine	-	162.3	162.3	120.2	162.3	-
2,4-Dichloro-5-methoxypyrimidine	-	159.8	159.8	143.5	-	58.9
2,4,5,6-Tetrachloropyrimidine	-	161.1	161.1	133.3	161.1	-

Note: The predicted chemical shifts for the aromatic carbons in **2,4,6-Trichloro-5-methoxypyrimidine** are estimated based on the electronic effects of the chloro and methoxy substituents observed in the analog compounds.

Table 3: Mass Spectrometry Data (Predicted and Experimental)

Compound	Ionization Mode	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,4,6-Trichloro-5-methoxypyrimidine (Predicted)	El	215, 217, 219	200, 172, 137
2,4,6-Trichloropyrimidine	El	182, 184, 186	147, 112, 85
2,4-Dichloro-5-methoxypyrimidine	El	178, 180, 182	163, 135, 100

Note: The predicted mass spectrum of **2,4,6-Trichloro-5-methoxypyrimidine** is expected to show a characteristic isotopic pattern for three chlorine atoms. The fragmentation pattern is predicted to involve the loss of a methyl radical followed by subsequent losses of CO and chlorine atoms.

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

^1H NMR Data Acquisition:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-15 ppm.
- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.

¹³C NMR Data Acquisition:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096, depending on the sample concentration.
- Temperature: 298 K.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) or with a direct insertion probe.

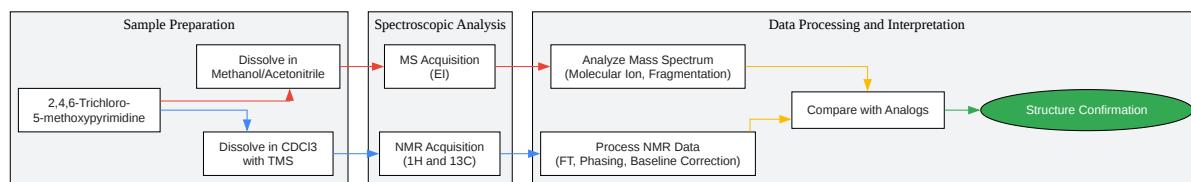
GC-MS Data Acquisition:

- GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

- Ion Source Temperature: 230 °C.
- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.

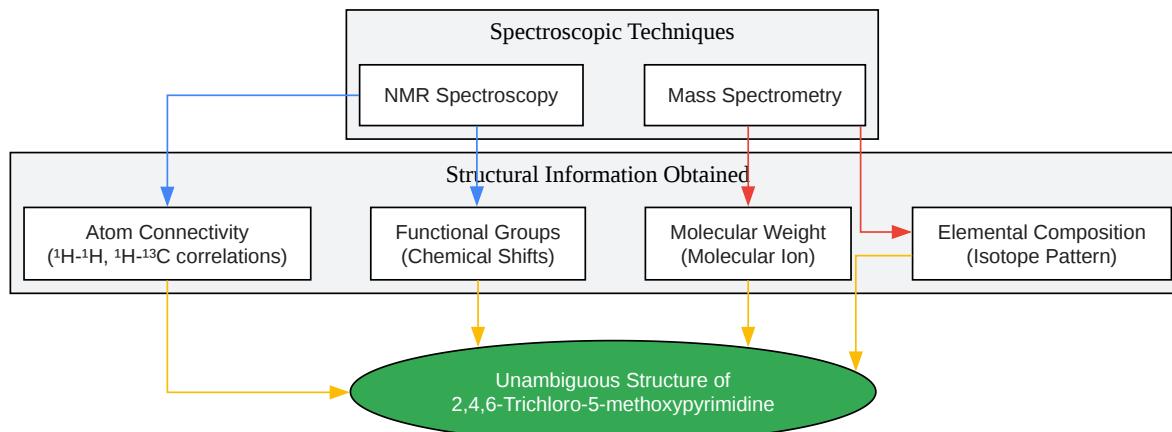
Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the characterization process.



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Caption: Experimental workflow for the characterization of **2,4,6-Trichloro-5-methoxypyrimidine**.



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Caption: Logical relationship between spectroscopic data and structural confirmation.

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